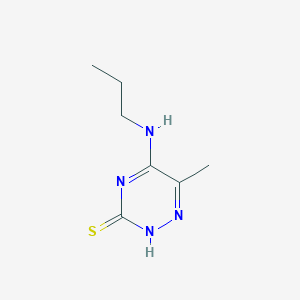

6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione

Description

Properties

IUPAC Name |

6-methyl-5-(propylamino)-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-3-4-8-6-5(2)10-11-7(12)9-6/h3-4H2,1-2H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWNACLKHKGZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=S)NN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles, including alkyl halides and aryl halides, can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: A wide range of substituted triazines with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including those similar to 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione. For instance, a series of 5,6-diaryl-1,2,4-triazine hybrids were synthesized and evaluated for their antiproliferative activity against various cancer cell lines (MGC-803, EC-109, PC-3). These compounds exhibited significant inhibitory effects, suggesting that modifications to the triazine structure can enhance anticancer properties .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound | IC50 (µM) MGC-803 | IC50 (µM) EC-109 | IC50 (µM) PC-3 |

|---|---|---|---|

| Compound A | 9.79 ± 0.17 | 56.20 ± 5.48 | 12.87 ± 1.20 |

| Compound B | >100 | >100 | >100 |

| Compound C | 57.77 ± 4.36 | >100 | >100 |

This data indicates that certain structural modifications can lead to enhanced biological activity against cancer cells.

Anti-inflammatory and Analgesic Properties

Another area of research focuses on the anti-inflammatory effects of triazine compounds. Some derivatives have shown promise as inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . The ability to modulate these pathways suggests potential therapeutic uses in treating inflammatory diseases.

Herbicidal Activity

Triazine compounds are well-known for their herbicidal properties. Research indicates that modifications to the triazine structure can lead to improved herbicidal efficacy against a range of agricultural weeds. The incorporation of various functional groups has been shown to enhance the selectivity and potency of these compounds .

Table 2: Herbicidal Efficacy of Triazine Derivatives

| Compound | Efficacy (%) at 100 ppm |

|---|---|

| Compound D | 85 |

| Compound E | 90 |

| Compound F | 75 |

These findings support the development of triazine-based herbicides that can provide effective weed control while minimizing environmental impact.

Synthesis of Functional Materials

The unique properties of triazines allow them to be utilized in the synthesis of advanced materials. For example, triazine derivatives have been explored as building blocks for creating polymers with specific electronic or optical properties . The ability to tailor these materials opens up possibilities for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular pathways by modulating signal transduction processes, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazine-thione derivatives vary widely in substituents and pharmacological profiles. Key comparisons include:

Pharmacological Profiles

- Anticonvulsant Activity : Oxadiazole-linked triazine-thiones (e.g., compound 6g ) exhibit potent activity against maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizures, with ED₅₀ values of 28.5 mg/kg and 76.6 mg/kg, respectively .

- Antimicrobial Activity : 5,6-Diphenyl derivatives show moderate antibacterial effects, attributed to the electron-withdrawing thione group enhancing membrane penetration .

Key Research Findings

Substituent Effects: The propylamino group in the target compound likely enhances blood-brain barrier penetration compared to phenyl-substituted analogs . Phosphorus incorporation increases steric bulk, reducing aqueous solubility but improving target binding in enzyme inhibition assays .

Spectroscopic Characterization :

- Triazine-thiones are characterized by IR absorption bands at 1645 cm⁻¹ (C=O/C=S) and 3198 cm⁻¹ (N-H stretch) .

- ¹H NMR spectra show aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.1–2.5 ppm .

Thermodynamic Stability :

- Thione tautomers (C=S) are more stable than thiol forms (C-SH) due to resonance stabilization, as confirmed by computational studies .

Pharmacological Implications

- CNS Disorders: Propylamino and oxadiazole groups correlate with anticonvulsant activity .

- Anticancer Agents : Phosphorus-containing derivatives show promise in targeting phosphokinases .

Biological Activity

6-Methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione, a compound belonging to the triazine family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNS

- Molecular Weight : 196.27 g/mol

- CAS Number : 459212-74-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Case Studies

-

In Vitro Studies :

- In a study involving various cancer cell lines (A549, MCF-7, HeLa), the compound exhibited significant cytotoxicity with IC values ranging from 15 μM to 30 μM. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

- Mechanism of Action :

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Research Findings

- Bacterial Inhibition : Studies have demonstrated that the compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 100 µg/mL .

- Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Neuroprotective Effects

Emerging research indicates that this triazine derivative may possess neuroprotective properties.

Experimental Evidence

- Neuroprotection in Animal Models :

- Mechanistic Insights :

Summary Table of Biological Activities

| Activity Type | Effectiveness | IC / MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Significant | 15–30 μM | PI3K/mTOR inhibition; apoptosis induction |

| Antimicrobial | Moderate | 50–100 µg/mL | Disruption of cell membranes |

| Neuroprotective | Promising | Not specified | Antioxidant effects; modulation of BDNF |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione, and how are key intermediates validated?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with propylamine-containing precursors under reflux conditions. Key intermediates (e.g., imidates or isothiocyanate adducts) are validated using thin-layer chromatography (TLC, Rf values) and melting point analysis. Final product purity is confirmed via elemental analysis and spectroscopic techniques (¹H/¹³C NMR, FT-IR) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this triazine-thione derivative?

- Methodology :

- FT-IR : Confirms the presence of C=S (1266 cm⁻¹) and N-H (3365 cm⁻¹) stretches.

- NMR : ¹H NMR identifies propylamino protons (δ ~1.5–3.5 ppm) and aromatic/heterocyclic protons.

- TLC : Monitors reaction progress (e.g., toluene:ethyl acetate:formic acid (5:4:1) solvent system).

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) .

Q. What theoretical frameworks guide the design of triazine-thione derivatives in medicinal chemistry?

- Methodology : Research is anchored in structure-activity relationship (SAR) theory, focusing on electron-withdrawing groups (e.g., thione) and alkylamino substituents to modulate bioactivity. Quantum chemical calculations (e.g., DFT) predict reactivity sites for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay models?

- Methodology :

- Statistical rigor : Use triplicate experiments (n=3) with mean ± SD and ANOVA/p-value thresholds (e.g., p < 0.0001) to validate reproducibility .

- Assay optimization : Compare DPPH (radical scavenging) and FRAP (reducing power) assays to account for mechanistic differences in antioxidant activity .

Q. What experimental design principles optimize solvent selection and reaction conditions for scaled-up synthesis?

- Methodology :

- Factorial design : Test variables (temperature, solvent polarity, catalyst loading) to maximize yield. For example, refluxing toluene (110°C) minimizes side reactions vs. ethanol .

- Green chemistry metrics : Evaluate solvent environmental impact using E-factor or atom economy calculations .

Q. How do computational methods (e.g., molecular docking) enhance the understanding of this compound’s pharmacological potential?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Focus on binding affinity (ΔG) and hydrogen-bonding patterns with the thione group.

- ADMET prediction : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies address low solubility in aqueous media during in vitro bioactivity testing?

- Methodology :

- Co-solvent systems : Use DMSO-water gradients (<5% DMSO) to maintain cell viability.

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles to enhance dispersibility .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity results?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.